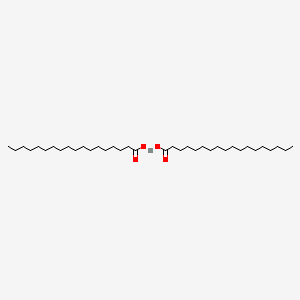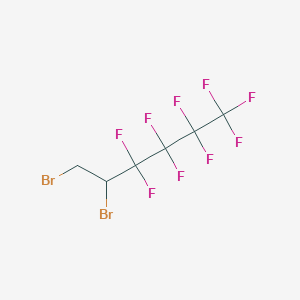
2-Chlorotetrafluoropropanoyl fluoride
Descripción general
Descripción
2-Chlorotetrafluoropropanoyl fluoride: is an organofluorine compound with the molecular formula C3ClF5O and a molecular weight of 182.48 g/mol . This compound is known for its unique chemical properties, making it valuable in various industrial and research applications. It is a colorless liquid with a boiling point of 15-17°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Chlorotetrafluoropropanoyl fluoride involves the reaction of hexafluoropropylene oxide with anhydrous lithium chloride in diethylene glycol dimethyl ether . The reaction is carried out in a dry reactor equipped with a dry ice condensate reflux system. The mixture is kept in an ice-water bath, and hexafluoropropylene oxide is added slowly. The reaction is maintained for two hours, followed by separation and distillation to obtain the desired product with a yield of 90% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorotetrafluoropropanoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Addition Reactions: Reagents such as hydrogen fluoride or other fluorinating agents can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Addition Reactions: Products include fluorinated derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2-Chlorotetrafluoropropanoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Utilized in the development of fluorinated probes for biological imaging and diagnostics.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorotetrafluoropropanoyl fluoride involves its interaction with various molecular targets. The compound can act as a fluorinating agent, introducing fluorine atoms into target molecules. This process often involves the formation of reactive intermediates that facilitate the transfer of fluorine atoms to specific sites on the target molecule .
Comparación Con Compuestos Similares
- 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride
- 2-Chloro-2,3,3,3-tetrafluoropropionyl fluoride
- Fluoroacetyl fluoride
Comparison: 2-Chlorotetrafluoropropanoyl fluoride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of chlorine allows for selective substitution reactions that are not as readily achievable with other fluorinated compounds .
Propiedades
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(6,1(5)10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRFLXVVYNTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382120 | |
| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28627-00-1 | |
| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)

![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)

![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)







